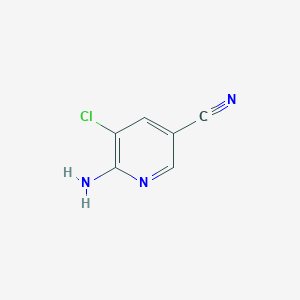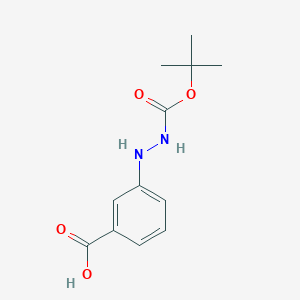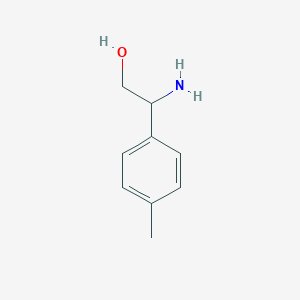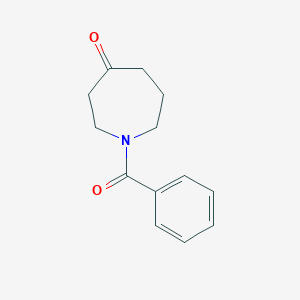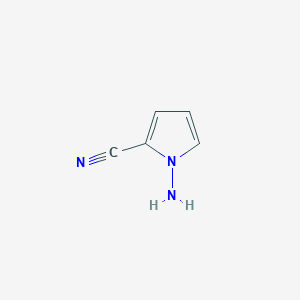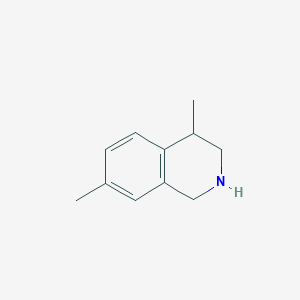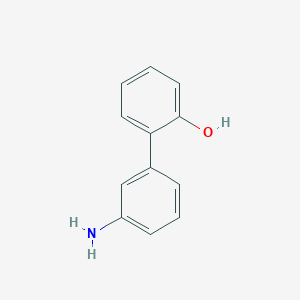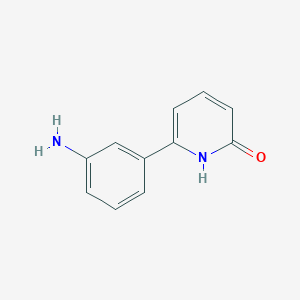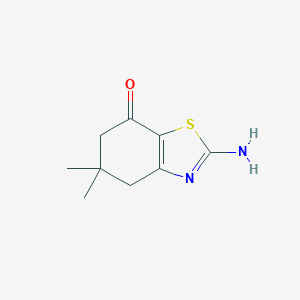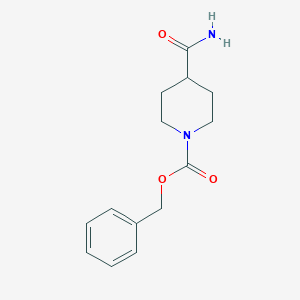
benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
Descripción general
Descripción
Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, also known as B4ACTP, is a heterocyclic carboxylic acid derivative that has been used in a wide variety of scientific research applications. B4ACTP is a unique compound due to its ability to interact with both aldehydes and ketones, making it a useful tool for organic synthesis.
Aplicaciones Científicas De Investigación
1. Chemistry and Properties of Complex Compounds
The study of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) and their complexes highlights the variability in chemistry and properties, such as spectroscopic properties, structures, magnetic properties, biological and electrochemical activity. This suggests that complex compounds containing pyridine and benzimidazole/benzothiazole moieties have significant research applications in understanding the interaction of ligands with metals and their potential biological targets (Boča, Jameson, & Linert, 2011).
2. Nucleophilic Displacements at Carbonyl Compounds
The review on nucleophilic displacements at the carbonyl center, especially the formation of zwitterionic tetrahedral intermediates and the shift from stepwise to concerted mechanisms based on the amine used, provides a foundation for understanding reaction mechanisms involving carbonyl compounds. This could be relevant for the synthesis and reactivity studies of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate (Dey, 2015).
3. Influence of Metals on Biologically Important Ligands
Research on the influence of selected metals on the electronic system of biologically important molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids provides insights into how metals affect the electronic system of ligands. This information is crucial for understanding the interactions between such compounds and biological targets, predicting reactivity, and designing complex compounds (Lewandowski, Kalinowska, & Lewandowska, 2005).
4. Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
The use of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry for applications ranging from nanotechnology to polymer processing and biomedical applications demonstrates the versatility of benzene-based compounds. This highlights the potential for benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate to be used in similar applications (Cantekin, de Greef, & Palmans, 2012).
5. Antineoplastic Agents Development
The development of novel series of compounds as potential drug candidates with cytotoxic properties, tumour-selective toxicity, and the ability to modulate multi-drug resistance provides a framework for the potential medical applications of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate in antineoplastic drug development (Hossain, Enci, Dimmock, & Das, 2020).
Propiedades
IUPAC Name |
benzyl 4-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJWOPBEKPMSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379828 | |
| Record name | benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
CAS RN |
167757-45-1 | |
| Record name | benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)
